4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
Description
This compound features a pyrrolo[2,3-d]pyrimidine core linked via an ethyl group to a benzoate ester substituted with a 4,6-dimethoxy-1,3,5-triazine moiety. The pyrrolo[2,3-d]pyrimidine scaffold is associated with antifolate activity, targeting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . The triazine group may enhance solubility or modulate electronic properties, while the benzoate ester could influence pharmacokinetics or receptor binding.
Properties
Molecular Formula |
C20H19N7O5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(4,6-dimethoxy-1,3,5-triazin-2-yl) 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate |
InChI |
InChI=1S/C20H19N7O5/c1-30-18-25-19(31-2)27-20(26-18)32-16(29)11-6-3-10(4-7-11)5-8-12-9-22-14-13(12)15(28)24-17(21)23-14/h3-4,6-7,9H,5,8H2,1-2H3,(H4,21,22,23,24,28) |
InChI Key |
RQWUEBYTHYCHRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)OC(=O)C2=CC=C(C=C2)CCC3=CNC4=C3C(=O)NC(=N4)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF) to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride .
The next step involves the coupling of this intermediate with the pyrrolopyrimidine derivative. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in dimethylformamide (DMF) at 60°C.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of azido or thiol-substituted triazine derivatives.
Scientific Research Applications
4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate involves its interaction with specific molecular targets. The compound acts as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 4-[2-(2-Amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
- Structure : Differs in the ester group (methyl vs. triazinyl).
- Molecular Weight : 354.34 g/mol (vs. higher for the triazinyl derivative).
- Key Data :
- PubChem CID: 11023369
- SMILES:
COC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N
I-6230 and I-6232 (Ethyl Benzoate Derivatives)
- Structure: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and its methylpyridazine analog (I-6232).
- Comparison: Pyridazine rings (in I-6230/I-6232) vs. triazine in the target compound.
- Activity : These compounds were evaluated for kinase inhibition, suggesting divergent biological targets compared to antifolate-focused pyrrolo[2,3-d]pyrimidines.
N-[4-[2-(2-Amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid
- Structure : Replaces the triazinyl benzoate with a glutamic acid moiety.
- Activity : A classical antifolate (e.g., pemetrexed analogs) with dual DHFR/TS inhibition. The glutamic acid facilitates cellular uptake via folate transporters, whereas the triazinyl benzoate may rely on passive diffusion .
- Clinical Relevance : This scaffold is used in anticancer agents, highlighting the importance of substituents on bioavailability and target engagement.
Functional and Pharmacological Comparisons
Antifolate Activity
- Analog 3 and 4 (): 3: 2,4-Diamino-5-methylpyrrolo[2,3-d]pyrimidine derivative with dual DHFR/TS inhibition (GI50 < 10⁻⁸ M in tumor cells). 4: 2-Amino-4-oxo-5-methyl analog active against Toxoplasma gondii DHFR-TS. Key Difference: The target compound’s 4-oxo and 2-amino groups align with 4, but the triazine may sterically hinder enzyme binding.
Physicochemical Properties
Key Research Findings
- Synthetic Feasibility : The triazinyl benzoate group can be introduced via esterification or nucleophilic substitution, similar to methods in and for related heterocycles .
- Biological Performance :
- Glutamic acid analogs () show superior FPGS-mediated retention in cells, whereas the target compound’s ester may require metabolic activation (e.g., hydrolysis to a carboxylic acid) for activity .
- Pyridazine-based analogs () lack the 4-oxo group critical for DHFR binding, underscoring the importance of the pyrrolo[2,3-d]pyrimidine scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
